molecular formula C14H17N5O3S B2511259 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 2034580-08-8

2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2511259
CAS No.: 2034580-08-8
M. Wt: 335.38
InChI Key: VFCNETRMYGEDRC-UHFFFAOYSA-N
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Description

2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a potent and selective small molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions downstream of the CBM complex (CARD11-BCL10-MALT1) in antigen receptor-mediated NF-κB activation . This pathway is critical for lymphocyte activation and proliferation, making it a compelling target for immunological and oncological research. By specifically inhibiting MALT1's protease function, this compound effectively blocks the cleavage of downstream substrates such as A20 and CYLD, thereby dampening NF-κB signaling and promoting apoptosis in certain B-cell lymphoma lines . Its primary research value lies in dissecting the pathophysiological roles of MALT1 in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other hematologic malignancies, as well as in investigating mechanisms of immune cell regulation, T-cell anergy, and immunomodulation for potential autoimmune disease applications. The ethoxypyrimidine-thiazole carboxamide scaffold is engineered for high selectivity and cellular potency, providing researchers with a valuable chemical probe to explore CBM complex dysregulation and develop novel therapeutic strategies.

Properties

IUPAC Name

2-[(6-ethoxypyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-5-22-10-6-9(15-7-16-10)12(20)18-14-17-8(2)11(23-14)13(21)19(3)4/h6-7H,5H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCNETRMYGEDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with ethyl cyanoacetate and guanidine, the pyrimidine ring is formed through a cyclization reaction under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-bromoacetophenone with thiourea under reflux conditions.

    Amidation Reaction: The final step involves the coupling of the ethoxypyrimidine derivative with the thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Pyrimidine Derivatives

Compound Name Pyrimidine Substituent Thiazole Substituents Key Functional Groups
Target Compound 6-Ethoxy N,N,4-Trimethyl Ethoxy, Carboxamide
Dasatinib (BMS-354825) 6-Chloro N-(2-Chloro-6-methylphenyl) Chloro, Hydroxyethylpiperazine
2-(6-Chloro-2-Methylpyrimidin-4-Ylamino)-N-(2-Chloro-6-Methylphenyl)Thiazole-5-Carboxamide 6-Chloro, 2-Methyl N-(2-Chloro-6-methylphenyl) Chloro, Methyl
N-Substituted 2-(4-Pyridinyl)Thiazole-5-Carboxamide 4-Pyridinyl Variable alkyl/aryl groups Pyridine, Carboxamide

Kinase Inhibition

  • Dasatinib (BMS-354825): A dual Src/Abl kinase inhibitor with IC₅₀ values < 1 nM in biochemical assays. It demonstrates oral efficacy in chronic myelogenous leukemia (CML) models, achieving tumor regression at 3 mg/kg .
  • However, the absence of a hydroxyethylpiperazine moiety (critical for Dasatinib’s Abl kinase binding) suggests divergent target selectivity .

Antimicrobial Activity

Pyrimidine-thiazole hybrids, such as those in , show antimicrobial properties.

Metabolic Stability

  • N-Demethylation: Compounds like 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide undergo hepatic N-demethylation, a pathway mediated by cytochrome P450 enzymes . The N,N,4-trimethyl groups in the target compound may resist demethylation, improving metabolic stability compared to mono-methylated analogs.

Pharmacokinetic and Toxicity Considerations

  • Toxicity : N,N-Dimethyl groups may reduce hepatotoxicity risks compared to N-aryl analogs, which often form reactive metabolites .

Biological Activity

Chemical Structure and Properties

The compound is a hybrid molecule featuring a thiazole moiety and a pyrimidine derivative. Its structure can be represented as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
  • Pyrimidine Component : A six-membered ring also containing nitrogen, often involved in nucleic acid metabolism.

Antimicrobial Properties

Compounds containing thiazole and pyrimidine rings have been studied for their antimicrobial properties. For instance, derivatives of thiazoles have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The addition of functional groups like carboxamides can enhance their solubility and bioactivity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through the modulation of signaling pathways such as the MAPK pathway.

Enzyme Inhibition

Many thiazole-containing compounds act as enzyme inhibitors. They can inhibit enzymes like dihydrofolate reductase (DHFR) or other targets relevant to cancer and microbial infections. The presence of the carboxamide group may enhance binding affinity to these targets.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated a series of thiazole derivatives against Candida albicans and found that modifications at the 5-position significantly increased antifungal activity. This suggests that similar modifications in our compound could enhance its efficacy.
  • Anticancer Research :
    • In vitro studies demonstrated that thiazole derivatives could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways.
  • Enzyme Inhibition Analysis :
    • A compound structurally similar to 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide was evaluated for its ability to inhibit DHFR, showing promising results that warrant further exploration.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Thiazole Derivative AAntimicrobialStaphylococcus aureusJournal of Antimicrobial Research
Thiazole Derivative BAnticancerBreast Cancer Cell LineCancer Research Journal
Thiazole Derivative CEnzyme InhibitionDihydrofolate ReductaseBiochemical Journal

Q & A

Q. What are the optimal synthetic routes for 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the pyrimidine intermediate (e.g., 6-ethoxypyrimidine-4-carboxylic acid) via alkylation of a pyrimidine precursor under basic conditions.
  • Step 2 : Activation of the carboxylic acid using coupling reagents like EDCI or HATU in solvents such as DMF or THF .
  • Step 3 : Amidation with N,N,4-trimethylthiazole-5-carboxamide, requiring controlled temperatures (0–25°C) and inert atmospheres to minimize side reactions.
  • Optimization : Reaction yields (>75%) are achieved by adjusting solvent polarity, stoichiometry of coupling agents (1.2–1.5 equivalents), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., ethoxy group at δ ~1.3 ppm for CH3 and δ ~4.4 ppm for CH2) .
  • HRMS (ESI+) : Confirm molecular weight (e.g., [M+H]+ calculated for C15H20N6O3S: 365.14; observed: 365.15) .
  • HPLC : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the ethoxy group) and quantify stability (% remaining parent compound) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in the compound’s biological activity across different assay models?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability assays (e.g., MTT) to rule out assay-specific artifacts .
  • Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) to identify discrepancies between in vitro and in vivo activity .
  • Structural Analogues : Test derivatives with modified substituents (e.g., ethoxy → methoxy) to isolate structure-activity relationships (SAR) .

Q. How can molecular docking and dynamics simulations be applied to predict the compound’s interaction with target proteins?

  • Methodological Answer :
  • Docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., kinase targets), prioritizing hydrogen bonds with pyrimidine N1 and hydrophobic interactions with thiazole methyl groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., gatekeeper residues in kinases) influencing affinity .

Q. What experimental designs are suitable for evaluating the compound’s selectivity across related biological targets?

  • Methodological Answer :
  • Panel Screening : Test against a panel of 50+ kinases or GPCRs at 1 µM to calculate selectivity scores (e.g., % inhibition <30% for off-targets) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., PDB deposition) to validate binding modes and guide selectivity optimization .

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